BENGHE Foundational & Exploratory

Check Availability & Pricing

2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile
CAS 73535-73-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-(6-Chloropyridazin-3-yl)-2-
Compound Name:
phenylacetonitrile

Cat. No.: B1588485

An In-depth Technical Guide to 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Introduction

2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile (CAS 73535-73-6) is a heterocyclic organic
compound featuring a pyridazine ring system substituted with a chloro group and a
phenylacetonitrile moiety. The pyridazine scaffold is a "privileged" structure in medicinal
chemistry, forming the core of numerous compounds with a vast array of pharmacological
activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory,
antimicrobial, and cardiovascular effects.[3][4] As a result, molecules like 2-(6-
Chloropyridazin-3-yl)-2-phenylacetonitrile are of significant interest to researchers and drug
development professionals. They serve as versatile building blocks, or intermediates, for the
synthesis of more complex, biologically active molecules.[5] This guide provides a
comprehensive overview of its known properties, a proposed synthetic pathway based on
established chemical principles, and its potential applications in research and development.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and
analytical characterization. The data, primarily sourced from chemical supplier catalogues, are
summarized below.
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Property Value Reference(s)
CAS Number 73535-73-6 [5][6][7]
Molecular Formula C12HsCINs 516171
Molecular Weight 229.67 g/mol [516]1[7]
Appearance Solid (Form not specified) [N/A]

Melting Point 128-130 °C [5]

Boiling Point (Est.)

423.4 °C at 760 mmHg

[5]

Density (Est.) 1.291 g/cm3 [5]
Polar Surface Area (PSA) 49.6 Az [5]
LogP (XLogP3) 2.785 [5]

Storage Conditions

Inert atmosphere, 2-8°C

[8]

Primary Category

Bulk Drug Intermediate

[5]

Proposed Synthesis and Methodology

While a specific, peer-reviewed synthesis protocol for 2-(6-Chloropyridazin-3-yl)-2-
phenylacetonitrile is not prominently available in the literature, a highly plausible and
scientifically sound method can be derived from analogous reactions. The core transformation
is a nucleophilic substitution involving the deprotonation of phenylacetonitrile to form a
carbanion, which then attacks an electrophilic chloropyridazine.

The proposed reaction involves the arylation of phenylacetonitrile with 3,6-dichloropyridazine.
The acidity of the benzylic proton in phenylacetonitrile (pKa = 22 in DMSO) necessitates the
use of a strong, non-nucleophilic base to generate the corresponding anion. Sodium amide
(NaNH3z) is a common and effective choice for this transformation in an anhydrous aprotic
solvent like toluene or DMF.[9]

Causality of Experimental Design:
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Reactants: Phenylacetonitrile serves as the nucleophile precursor. 3,6-Dichloropyridazine is
the electrophilic aryl source. The two chlorine atoms on the pyridazine ring are electronically
distinct, but substitution is expected to occur at the 3-position, directed by the electronics of
the diazine system.

Base Selection: A strong base like sodium amide is required to quantitatively deprotonate
phenylacetonitrile. Weaker bases like hydroxides or carbonates would be ineffective.

Solvent: Anhydrous aprotic solvents like toluene are ideal. They are unreactive towards the
strong base and can facilitate the reaction, often at slightly elevated temperatures to ensure
completion.

Workup: The reaction is quenched with water or a mild acid to neutralize the remaining base
and any anionic species. An acidic wash during extraction ensures that the final product is
neutral and free of basic impurities before purification.

Step-by-Step Proposed Experimental Protocol:

Inert Atmosphere Setup: Equip a dry, three-necked round-bottom flask with a magnetic
stirrer, a dropping funnel, a thermometer, and a condenser under a nitrogen or argon
atmosphere.

Base Suspension: Charge the flask with powdered sodium amide (1.2 equivalents) and
anhydrous toluene.

Carbanion Formation: Dissolve phenylacetonitrile (1.0 equivalent) and 3,6-dichloropyridazine
(1.1 equivalents) in anhydrous toluene. Add this solution dropwise to the stirred suspension
of sodium amide at a controlled temperature of 15-30°C.

Reaction: After the addition is complete, allow the reaction to stir at the same temperature for
2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). Gentle heating to 40-
50°C may be required to drive the reaction to completion.

Quenching: Cool the reaction mixture in an ice bath and cautiously quench by the slow
addition of water.
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o Extraction & Neutralization: Transfer the mixture to a separatory funnel. Add more toluene
and water. Separate the organic layer. Wash the organic layer sequentially with water and
brine. To remove any unreacted basic starting materials, a wash with dilute HCI could be
performed, followed by another water wash.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (NazSOa),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The resulting crude solid can be purified by recrystallization from a suitable
solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography
on silica gel to yield the pure 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile.

Synthesis Workflow Diagram
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Caption: Proposed synthesis workflow for 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile.
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Chemical Reactivity and Potential Applications

As an intermediate, the primary value of this compound lies in its potential for further chemical
modification. The structure contains two key reactive sites: the nitrile group and the chlorine
atom on the pyridazine ring.

» Reactivity at the 6-Chloro Position: The chlorine atom is susceptible to nucleophilic aromatic
substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This position is
the most synthetically valuable handle on the molecule. It allows for the introduction of
diverse functional groups, enabling the creation of a library of derivatives for structure-activity
relationship (SAR) studies. For example, coupling with amines, thiols, or alcohols can yield
new substituted pyridazines. Suzuki, Stille, or Buchwald-Hartwig coupling reactions could be
employed to form new carbon-carbon or carbon-nitrogen bonds.

o Reactivity of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a
primary amide, or reduced to a primary amine. These transformations allow for significant
structural modifications, converting the intermediate into different classes of compounds with
potentially new biological activities.

Given its classification as a "Bulk Drug Intermediate,"” this compound is likely a precursor for
developing active pharmaceutical ingredients (APISs) targeting a range of diseases. The
pyridazine core is associated with a wide spectrum of biological activities, including roles as
kinase inhibitors in oncology and as anti-inflammatory or antimicrobial agents.[3][4]

Logical Relationship in Drug Discovery
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Caption: Role of the title compound as an intermediate in a typical drug discovery workflow.

Conclusion
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2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile is a valuable chemical intermediate,
strategically designed for use in medicinal chemistry and drug discovery. Its key features—a
privileged pyridazine core and a reactive chlorine handle—make it an ideal starting point for the
synthesis of diverse molecular libraries. While detailed public data on its specific biological
targets are scarce, its structural motifs are strongly indicative of its utility in developing novel
therapeutics. The proposed synthesis provides a robust and logical pathway for its preparation,
enabling further research into its potential as a cornerstone for the next generation of
pyridazine-based pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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